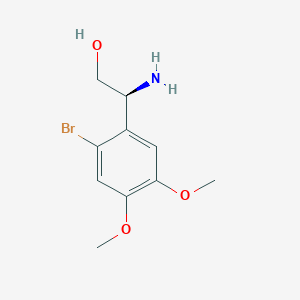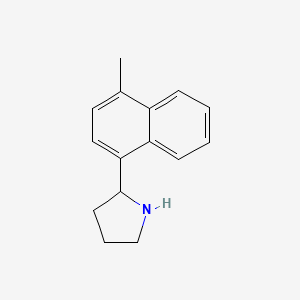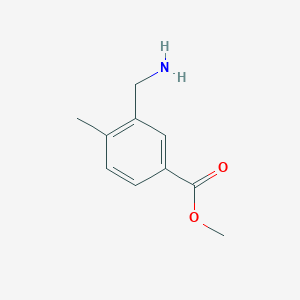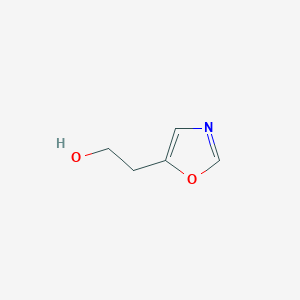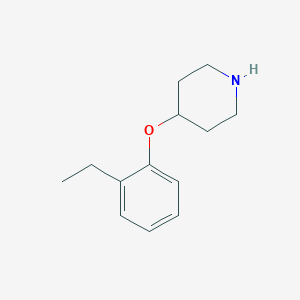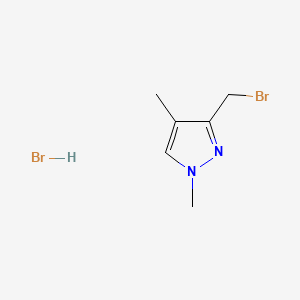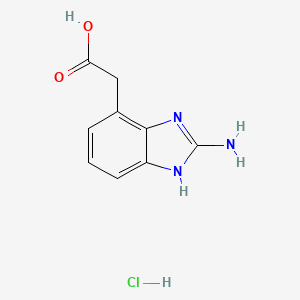![molecular formula C8H13NO2 B13594131 (1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid](/img/structure/B13594131.png)
(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,6R)-2-Azabicyclo[420]octane-1-carboxylic acid is a bicyclic compound that features a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of appropriate precursors in the presence of catalysts and under specific temperature and pressure conditions . The reaction conditions must be carefully monitored to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity . The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand for binding to specific proteins or enzymes, thereby influencing biological pathways .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases or conditions .
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mécanisme D'action
The mechanism of action of (1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, thereby modulating their activity and influencing various biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane
- (1S,6R)-3,8-diazabicyclo[4.2.0]octane
- (1S,6R)-5-oxo-7-azabicyclo[4.2.0]octane-7-carboxylic acid
Uniqueness
(1S,6R)-2-Azabicyclo[4.2.0]octane-1-carboxylic acid is unique due to its specific stereochemistry and structural features.
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
(1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c10-7(11)8-4-3-6(8)2-1-5-9-8/h6,9H,1-5H2,(H,10,11)/t6-,8+/m1/s1 |
Clé InChI |
ZYABWMLKBNRGTI-SVRRBLITSA-N |
SMILES isomérique |
C1C[C@@H]2CC[C@@]2(NC1)C(=O)O |
SMILES canonique |
C1CC2CCC2(NC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


